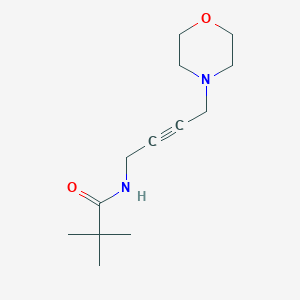
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Acetamidophenyl)acetic acid” is a solid substance with a CAS Number of 18699-02-0 and a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of related compounds such as paracetamol (acetaminophen) involves the reactivity of different carbonyl groups . For instance, the two-step synthesis of paracetamol involves the electrophilic reactivities of carbonyls .Molecular Structure Analysis
The linear formula for “2-(4-Acetamidophenyl)acetic acid” is C10H11NO3 .Chemical Reactions Analysis
The reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, “2-(4-Acetamidophenyl)acetic acid” has a linear formula of C10H11NO3 .Aplicaciones Científicas De Investigación
Prodrug Potential and Hepatoprotective Effects
- Prodrug Applications : Certain 2-substituted thiazolidine-4-carboxylic acids have been evaluated for their protective effects against hepatotoxicity induced by acetaminophen in mice. These compounds, including variations of 2-substituted thiazolidine-4-carboxylic acids, act as prodrugs of L-cysteine. They exhibit protective effects by liberating L-cysteine in vivo through nonenzymatic ring-opening followed by solvolysis. This mechanism suggests their potential application in mitigating liver damage and enhancing detoxification processes (Nagasawa et al., 1984).
Chemical Synthesis and Structural Analysis
- Synthesis and Solution Behavior : Research into thiazolidine-2,4-dicarboxylic acids and their esters has provided insights into their synthesis, behavior in solutions, and regioselective cyclocondensation. These studies contribute to a deeper understanding of the chemical properties and potential applications of thiazolidine derivatives in various fields, including pharmaceuticals and material science (Refouvelet et al., 1994).
Anticonvulsant Activities
- Pharmacological Investigations : Certain thiazolidin-4-one derivatives have been synthesized and investigated for their anticonvulsant activities. These compounds, including 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, have shown potential as anticonvulsant agents, suggesting their application in developing new treatments for epilepsy and related disorders (Senthilraja & Alagarsamy, 2012).
Antioxidative Properties
- Antioxidative Effects : New 2-substituted thiazolidine-4(R)-carboxylic acids, such as 2-glucosamine-TCA (GlcNH2Cys), have been synthesized and evaluated for their antioxidative properties. These compounds show promise in scavenging reactive free radicals, preventing macromolecule damage, and offering hepatoprotective effects against toxin-induced liver damage, highlighting their potential value in nutritional and medicinal applications (Yang Yan et al., 2006).
Mecanismo De Acción
While the exact mechanism of action for “2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is not known, related compounds like acetaminophen are often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to their ability to inhibit the cyclooxygenase (COX) pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(17)15-10-6-4-9(5-7-10)12-16-11(13(18)19)14(2,3)20-12/h4-7,11-12,16H,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHNYPDYFMVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B2759506.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)